4-Hydroxyphenoxyacetic acid

Beschreibung

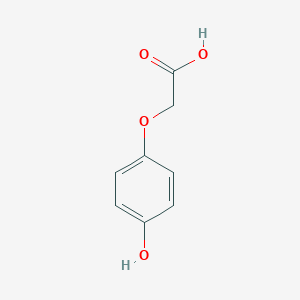

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGWLCZTTHWKIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062033 | |

| Record name | Acetic acid, (4-hydroxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to beige crystalline powder; [Acros Organics MSDS] | |

| Record name | 4-Hydroxyphenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000185 [mmHg] | |

| Record name | 4-Hydroxyphenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1878-84-8 | |

| Record name | (4-Hydroxyphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(4-hydroxyphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (4-hydroxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxyphenoxyacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E65R48EBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Hydroxyphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenoxyacetic acid (CAS No. 1878-84-8) is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. As a derivative of both phenol and acetic acid, its unique structure, featuring a reactive phenol, a carboxylic acid, and an ether linkage, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its core chemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, an analysis of its spectroscopic profile, and an exploration of its primary applications, notably as a precursor for enzyme inhibitors. This document is designed to serve as a foundational technical resource for scientists leveraging this compound in their research and development endeavors.

Core Physicochemical Properties

This compound is an off-white to beige crystalline powder under standard conditions.[1] Its structure incorporates three key functional groups: a hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and an ether (-O-) linkage, which dictate its chemical behavior and physical properties.

Chemical Identity

-

IUPAC Name: 2-(4-hydroxyphenoxy)acetic acid

-

CAS Number: 1878-84-8[2]

-

Molecular Formula: C₈H₈O₄[2]

-

Molecular Weight: 168.15 g/mol [2]

-

SMILES: O=C(O)COC1=CC=C(C=C1)O[3]

-

InChI Key: PKGWLCZTTHWKIZ-UHFFFAOYSA-N[2]

Quantitative Physical and Chemical Data

A summary of the key physicochemical data for this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Melting Point | 154-157 °C | [1][2] |

| Appearance | Off-white to beige fine crystalline powder | [1] |

| pKa (Predicted) | 3.27 ± 0.10 | [4] |

| Solubility | Soluble in Methanol | [4] |

| LogP (Predicted) | 0.8556 | [3] |

| Topological Polar Surface Area (TPSA) | 66.76 Ų | [3] |

Synthesis and Reactivity

The most common and industrially relevant method for synthesizing this compound and its analogs is the Williamson ether synthesis .[5] This robust Sₙ2 reaction is ideal for forming the ether linkage between a phenoxide and an α-halo acid.[5]

Synthesis Workflow: Williamson Ether Synthesis

The synthesis proceeds in two primary stages: the deprotonation of a phenol to form a nucleophilic phenoxide, followed by the nucleophilic attack of this phenoxide on an electrophilic alkyl halide.

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of phenoxyacetic acids and is adapted from established methodologies.[6][7]

Materials:

-

Hydroquinone (1.0 eq)

-

Sodium Hydroxide (NaOH) (2.0 eq)

-

Chloroacetic Acid (1.0 eq)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone and sodium hydroxide in deionized water.

-

Scientist's Note: Using two equivalents of NaOH ensures the deprotonation of both hydroxyl groups on hydroquinone initially. However, the reaction is controlled to favor mono-alkylation. Phenols are significantly more acidic than aliphatic alcohols, allowing for deprotonation with a strong base like NaOH to form the sodium phenoxide, a potent nucleophile.[6]

-

-

Addition of Electrophile: While stirring, slowly add an aqueous solution of chloroacetic acid to the flask.

-

Reaction: Heat the mixture to a gentle reflux (approx. 90-100 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Scientist's Note: The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion attacks the α-carbon of chloroacetic acid, displacing the chloride leaving group.[5] Heating is necessary to provide the activation energy for the reaction.

-

-

Work-up & Acidification: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Carefully acidify the solution by adding concentrated HCl dropwise until the pH is ~1-2 (test with litmus paper). The product will precipitate as a solid.

-

Scientist's Note: Acidification is a critical step. It protonates the carboxylate salt intermediate to form the final carboxylic acid, which is less soluble in water and precipitates out. It also neutralizes any remaining NaOH.

-

-

Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid.

-

Scientist's Note: The bicarbonate wash deprotonates the desired carboxylic acid product, moving it to the aqueous layer as a salt, while leaving less acidic phenolic impurities in the ether layer. This is a key purification step. The aqueous bicarbonate layer is then re-acidified to precipitate the pure product.

-

-

Isolation: Re-acidify the bicarbonate layer with concentrated HCl to precipitate the purified product. Filter the solid using a Büchner funnel, wash with cold deionized water, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the product using melting point analysis and the spectroscopic methods detailed in the following section.

Spectroscopic Profile

The structural features of this compound can be confirmed through standard spectroscopic techniques. Although a complete, verified dataset is not publicly available in compiled form, a representative profile based on typical values for its constituent functional groups is described below.

¹H NMR Spectroscopy

-

Aromatic Protons (6.8-7.0 ppm): The para-substituted benzene ring will show a characteristic AA'BB' splitting pattern. The two protons ortho to the hydroxyl group and the two protons ortho to the ether linkage will appear as distinct doublets.

-

Methylene Protons (-O-CH₂-COOH) (~4.6 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen and the carbonyl group.

-

Phenolic Proton (-OH) (Variable): A broad singlet, typically between 5-9 ppm, whose position is highly dependent on solvent and concentration.

-

Carboxylic Acid Proton (-COOH) (Variable): A very broad singlet, typically downfield (>10 ppm).

¹³C NMR Spectroscopy

-

Carbonyl Carbon (~170-180 ppm): The carboxylic acid carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (115-160 ppm): Four distinct signals are expected for the aromatic carbons. The carbon attached to the ether oxygen (C-O) and the carbon attached to the hydroxyl group (C-OH) will be the most downfield in this region. The other two carbons will be further upfield.

-

Methylene Carbon (-O-CH₂-COOH) (~65-70 ppm): The methylene carbon attached to the ether oxygen.

Infrared (IR) Spectroscopy

-

O-H Stretch (Phenol): A broad peak around 3200-3500 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-O Stretch (Ether and Acid): Strong bands in the 1200-1300 cm⁻¹ (aryl ether) and 1210-1320 cm⁻¹ (acid) regions.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Applications in Drug Development and Research

This compound is primarily valued as a versatile building block in organic synthesis. Its bifunctional nature allows for selective modification at either the phenol or the carboxylic acid, making it a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

Intermediate for Enzyme Inhibitors

A significant application is its use in the design and synthesis of inhibitors for the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) .[1][8] HPPD is a critical enzyme in the tyrosine catabolism pathway in most aerobic organisms.[9]

Mechanism of HPPD and Inhibition: HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate.[9] This reaction involves oxidative decarboxylation, hydroxylation of the aromatic ring, and migration of the carboxymethyl side chain. Inhibition of this enzyme leads to a toxic buildup of tyrosine, which is lethal to plants and forms the basis for a class of commercial herbicides.[9] In humans, mutations in this pathway cause the metabolic disease tyrosinemia, which can be treated with an HPPD inhibitor.[9]

Many HPPD inhibitors are substrate analogues. This compound can be used as a scaffold to synthesize molecules that mimic the substrate or a transition state intermediate, binding to the active site and preventing the catalytic cycle.

Caption: Simplified schematic of the HPPD catalytic pathway and its inhibition.

Precursor for Novel Heterocycles

Research has shown that this compound serves as a reagent in the preparation of various heterocyclic compounds, such as triazolothiadiazole and triazolothiadiazine derivatives.[1] These classes of molecules are of high interest in medicinal chemistry due to their potential for a wide range of biological activities, including anti-HIV, antibacterial, and kinesin Eg5 inhibitory properties.[1]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat.

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Storage: Store in a tightly closed container in a cool, dry place.

Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile fine chemical intermediate. Its well-defined physicochemical properties and predictable reactivity, particularly in the Williamson ether synthesis, make it a reliable starting material for complex synthetic targets. Its primary application in the development of enzyme inhibitors, especially for 4-hydroxyphenylpyruvate dioxygenase, highlights its importance for professionals in agrochemical and pharmaceutical research. This guide provides the core technical knowledge required to effectively and safely utilize this compound in a research and development setting.

References

-

Hydroxyphenylacetic acid | C8H8O3 | CID 127. (n.d.). PubChem. Available at: [Link]

-

4-Hydroxyphenylpyruvate dioxygenase. (n.d.). Wikipedia. Available at: [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Stout. Available at: [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]

-

This compound. (n.d.). The Good Scents Company. Available at: [Link]

-

SAFETY DATA SHEET - 4-Hydroxyphenylacetic acid. (2025). Fisher Scientific. Available at: [Link]

-

4-Hydroxyphenylacetic Acid. (n.d.). Rupa Health. Available at: [Link]

-

This compound CAS#: 1878-84-8. (n.d.). LookChem. Available at: [Link]

-

Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). (n.d.). FooDB. Available at: [Link]

-

This compound - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Available at: [Link]

-

4-Hydroxyphenylacetic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

Sources

- 1. 4-Hydroxyphenylacetic acid(156-38-7) MS [m.chemicalbook.com]

- 2. 4-Hydroxybenzeneacetic acid, 2TMS derivative [webbook.nist.gov]

- 3. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]

- 4. Phenoxyacetic acid(122-59-8) 1H NMR [m.chemicalbook.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. The Williamson Ether Synthesis [cs.gordon.edu]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyphenoxyacetic Acid

Prepared for researchers, scientists, and drug development professionals, this guide provides a detailed exploration of the primary synthesis pathway for 4-Hydroxyphenoxyacetic acid. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale, strategic control of selectivity, and practical laboratory procedures, reflecting a Senior Application Scientist's perspective on robust and reproducible chemical synthesis.

Introduction: The Significance of this compound

This compound, with the chemical structure HO-C₆H₄-O-CH₂COOH, is a valuable bifunctional molecule. It serves as a key building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a reactive phenolic hydroxyl group and a carboxylic acid moiety, allows for diverse subsequent chemical modifications, making a reliable synthesis of this precursor paramount for research and development. The primary and most effective method for its preparation is a variation of the classic Williamson ether synthesis.[2]

The Core Synthesis Pathway: Williamson Ether Synthesis

The formation of the ether linkage in this compound is achieved via the Williamson ether synthesis, a robust and widely used method that proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[2]

Principle and Mechanism

The synthesis involves two fundamental steps:

-

Deprotonation: The phenolic hydroxyl group of hydroquinone (1,4-dihydroxybenzene) is deprotonated by a strong base, typically sodium hydroxide (NaOH), to form a sodium phenoxide intermediate. This step is crucial as the phenoxide ion is a far more potent nucleophile than the neutral phenol.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion (a good leaving group) and forming the ether bond.

This sequence is illustrated in the reaction mechanism below.

Caption: Reaction mechanism for the synthesis of this compound.

Causality Behind Reagent Choices

-

Phenolic Substrate (Hydroquinone): Hydroquinone is chosen for its symmetrical structure with two phenolic hydroxyl groups. However, this symmetry presents the primary challenge of the synthesis: controlling the reaction to favor mono-alkylation over di-alkylation.

-

Alkylating Agent (Chloroacetic Acid): Chloroacetic acid is an ideal reagent because it contains a primary carbon attached to an excellent leaving group (chloride), which is highly favorable for an SN2 reaction.[2] The presence of the adjacent carboxyl group also activates the C-Cl bond.

-

Base (Sodium Hydroxide): A strong base like NaOH is required to deprotonate the phenol (pKa ≈ 10), which does not proceed readily with weaker bases. Using an aqueous solution of NaOH is common, making the procedure practical and scalable.[3]

The Critical Challenge: Achieving Selective Mono-Alkylation

The presence of two hydroxyl groups on hydroquinone means that the reaction can produce both the desired mono-substituted product and a di-substituted byproduct, 1,4-bis(carboxymethoxy)benzene.[4] Achieving high selectivity for the mono-ether is the hallmark of a well-controlled and optimized protocol.

Strategies for Control:

The key to favoring mono-alkylation lies in manipulating the reaction stoichiometry. By using a significant molar excess of hydroquinone relative to chloroacetic acid, the statistical probability of a chloroacetic acid molecule encountering an unreacted hydroquinone molecule is much higher than it encountering a mono-substituted phenoxide molecule. This simple principle is the most effective tool for directing the reaction towards the desired product. Typically, a hydroquinone-to-chloroacetic acid molar ratio of 3:1 or greater is employed.

Field-Proven Experimental Protocol

This protocol is a synthesized representation of standard laboratory procedures for Williamson ether synthesis applied to this specific transformation.[3][5]

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (2.1 eq) in water.

-

Phenoxide Formation: Add hydroquinone (3.0 eq) to the basic solution. Heat the mixture gently (50-60°C) with stirring until the hydroquinone is fully dissolved, forming the sodium hydroquinonide solution.

-

Alkylation Reaction: In a separate beaker, prepare a solution of chloroacetic acid (1.0 eq) in water. Add this solution dropwise to the heated phenoxide solution over a period of 30-60 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 1-2 hours to ensure the reaction goes to completion.[3]

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. A significant amount of unreacted hydroquinone may precipitate. Filter the mixture to recover the excess hydroquinone (which can be recycled).

-

Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 1-2.[3] The desired this compound, being insoluble in acidic aqueous solution, will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from boiling water to yield the purified this compound. Dry the final product in a vacuum oven.

Experimental Workflow Diagram

Sources

Introduction: Unveiling the Significance of a Key Microbial Metabolite

An In-depth Technical Guide to the Biological Activities of 4-Hydroxyphenoxyacetic Acid

This compound (4-HPAA), a phenolic acid, has emerged from relative obscurity to become a molecule of significant interest to the scientific community. It is a major metabolite derived from the microbial transformation of dietary polyphenols, such as flavonoids and resveratrol, by the gut microbiota.[1][2] This natural origin places 4-HPAA at a crucial intersection of diet, microbiology, and host physiology. Initially recognized as a versatile chemical intermediate for synthesizing pharmaceuticals like atenolol and cephalosporin antibiotics, its inherent biological activities are now the focus of intensive research.[3][4]

This guide provides a comprehensive technical overview of the multifaceted biological activities of 4-HPAA. We will delve into its potent anti-inflammatory, antioxidant, metabolic-regulating, and anti-atherogenic properties. By synthesizing data from preclinical models, we will explore the underlying molecular mechanisms, present key quantitative data, and provide detailed experimental protocols for researchers aiming to investigate this promising compound. This document is designed for scientists and drug development professionals seeking to understand and harness the therapeutic potential of 4-HPAA.

Core Biological Activities and Mechanisms of Action

The therapeutic potential of 4-HPAA stems from its ability to modulate multiple signaling pathways central to inflammation, oxidative stress, and metabolic homeostasis.

Potent Anti-inflammatory and Immunomodulatory Effects

4-HPAA demonstrates significant anti-inflammatory activity across various experimental models, primarily by suppressing pro-inflammatory pathways and modulating immune cell function.

Mechanism of Action:

-

Suppression of Pro-inflammatory Cytokines: In a rat model of seawater aspiration-induced acute lung injury, administration of 4-HPAA (100 mg/kg) markedly inhibited the increase of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in lung tissue.[1][5]

-

Inhibition of HIF-1α: A primary mechanism for this effect is the suppression of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6] 4-HPAA was shown to decrease HIF-1α protein levels induced by hypertonicity and hypoxia, thereby reducing the downstream inflammatory cascade.[5][7]

-

Inhibition of M1 Macrophage Polarization: Atherosclerosis and chronic inflammation are driven by the pro-inflammatory M1 macrophage phenotype. 4-HPAA treatment significantly decreases the secretion and mRNA levels of TNF-α, IL-6, and IL-1β in macrophages stimulated with lipopolysaccharide (LPS) and interferon-γ (IFN-γ), indicating its ability to prevent polarization towards the M1 state.[8]

Quantitative Data Summary:

Table 1: In Vivo Anti-inflammatory Effects of 4-HPAA in a Rat Lung Injury Model

| Parameter | Control Group | Seawater Aspiration Group | Seawater + 4-HPAA (100 mg/kg) Group |

|---|---|---|---|

| TNF-α (pg/mg protein) | ~50 | ~250 | ~100 |

| IL-1β (pg/mg protein) | ~20 | ~120 | ~50 |

| IL-6 (pg/mg protein) | ~30 | ~180 | ~70 |

| BALF White Blood Cells (x10⁵/mL) | ~1 | ~12 | ~4 |

Data synthesized from figures presented in Liu, Z., et al. (2014).[5]

Robust Antioxidant and Hepatoprotective Activity

4-HPAA functions as a powerful indirect antioxidant by upregulating the body's endogenous defense mechanisms against oxidative stress. This activity is central to its hepatoprotective effects.

Mechanism of Action:

-

Activation of the Nrf2 Pathway: 4-HPAA is a potent inducer of Nuclear factor erythroid 2-related factor 2 (Nrf2).[2][9] It promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes.[9][10]

-

Enhancement of Phase II and Antioxidant Enzymes: Nrf2 activation by 4-HPAA leads to increased expression and activity of critical phase II detoxification enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases) and antioxidant enzymes like Catalase (CAT).[2][9][10]

-

Suppression of CYP2E1: In models of acetaminophen (APAP)-induced liver toxicity, 4-HPAA markedly suppresses the expression of Cytochrome P450 2E1 (CYP2E1), the enzyme responsible for converting APAP into its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[9][10]

The interplay of these mechanisms allows 4-HPAA to effectively protect the liver from drug-induced injury.

dot

Caption: Nrf2-Mediated Antioxidant Response Pathway Activated by 4-HPAA.

Quantitative Data Summary:

Table 2: Hepatoprotective Effects of 4-HPAA Pretreatment in APAP-Induced Mouse Liver Injury

| Parameter | Control | APAP Only | APAP + 4-HPAA (25 mg/kg) |

|---|---|---|---|

| Serum ALT (U/L) | ~40 | >5000 | ~1500 |

| Serum AST (U/L) | ~50 | >6000 | ~2000 |

| Nuclear Nrf2 Protein Level | 100% | ~80% | ~230% |

| CYP2E1 Protein Level | 100% | ~180% | ~110% |

Data synthesized from Zhao, H., et al. (2018).[9][10]

Metabolic Regulation: Combating Obesity and Hepatic Steatosis

Emerging evidence highlights 4-HPAA as a key effector molecule in the metabolic benefits associated with certain dietary polyphenols, such as resveratrol.[11]

Mechanism of Action:

-

SIRT1 Signaling Activation: 4-HPAA, acting as a gut microbial catabolite of resveratrol, reverses obesity and glucose intolerance in high-fat diet-fed mice.[11] It achieves this by markedly regulating SIRT1 signaling pathways, a critical regulator of cellular metabolism and longevity.[11]

-

Induction of "Beiging": 4-HPAA treatment induces the expression of beige fat and thermogenesis-specific markers in white adipose tissue (WAT), promoting energy expenditure.[11]

-

Reversal of Hepatic Steatosis: In a mouse model of high-fat diet-induced obesity, 4-HPAA administration (350 µ g/day ) reversed hepatic steatosis (fatty liver disease).[1]

-

Association with Lean Phenotype: In clinical studies, 4-HPAA has been found to be negatively associated with childhood obesity, with lower levels observed in the feces and urine of obese children.[12]

Anti-Atherogenic Properties

Atherosclerosis is a chronic inflammatory disease characterized by lipid accumulation in the arterial wall. 4-HPAA targets key processes in the formation of atherosclerotic plaques.

Mechanism of Action:

-

Inhibition of Foam Cell Formation: 4-HPAA significantly inhibits the accumulation of lipid droplets in macrophages in a dose-dependent manner, preventing their transformation into foam cells, a hallmark of early atherosclerosis.[8]

-

Modulation of Cholesterol Transport: The mechanism involves the regulation of genes controlling cholesterol flux. 4-HPAA significantly up-regulates the expression of ABCG1, a transporter responsible for cholesterol efflux from macrophages, while down-regulating the scavenger receptor CD36, which mediates the uptake of oxidized LDL.[8]

Quantitative Data Summary:

Table 3: Effect of 4-HPAA on Macrophage Cholesterol Regulation Gene Expression

| Gene | Model Group (ox-LDL) | Model + 4-HPAA (50 µM) |

|---|---|---|

| CD36 (mRNA level) | ~250% of control | ~150% of control |

| ABCG1 (mRNA level) | ~50% of control | ~120% of control |

Data synthesized from study by Wang, Y., et al. (2023).[8]

Regulation of Bone Metabolism

Recent studies have expanded the scope of 4-HPAA's activity to include bone health, identifying it as a potential therapeutic agent for osteoporosis.

Mechanism of Action:

-

Inhibition of Osteoclastogenesis: 4-HPAA inhibits the differentiation and function of osteoclasts, the cells responsible for bone resorption.[13] It downregulates key osteoclast-specific genes such as NFATc1, MMP9, and CTSK.[13]

-

ROS Reduction and Pathway Inhibition: This effect is mediated by a reduction in reactive oxygen species (ROS) accumulation through the regulation of Nrf2. The decrease in oxidative stress subsequently inhibits the pro-resorptive NF-κB and MAPK signaling pathways.[13] In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, 4-HPAA was shown to effectively prevent bone loss.[13]

Experimental Protocols: A Guide for Researchers

To facilitate further research, this section provides validated, step-by-step protocols for assessing the key biological activities of 4-HPAA.

Protocol 1: In Vitro Anti-inflammatory Assay – Inhibition of M1 Macrophage Polarization

Objective: To determine the effect of 4-HPAA on the polarization of macrophages to a pro-inflammatory M1 phenotype.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages or bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of 4-HPAA (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 2 hours.

-

M1 Polarization: Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the media. Include a non-stimulated control group.

-

Incubation: Incubate the cells for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant and store at -80°C for cytokine analysis.

-

Cell Lysis & RNA Extraction: Lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's protocol.

-

Analysis:

-

Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

-

Gene Expression: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of Tnf, Il6, and Il1b, using a housekeeping gene (e.g., Actb) for normalization.

-

Causality and Validation: This protocol validates the anti-inflammatory effect by directly measuring the reduction of key pro-inflammatory mediators at both the protein (ELISA) and transcript (qRT-PCR) levels. A dose-dependent reduction in these markers by 4-HPAA provides strong evidence of its inhibitory effect on M1 polarization.

Protocol 2: In Vivo Hepatoprotective Assay – APAP-Induced Acute Liver Injury Model

Objective: To evaluate the protective effect of 4-HPAA against acetaminophen (APAP)-induced hepatotoxicity in mice.

Methodology:

-

Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize the animals for at least one week.

-

Grouping: Divide mice into four groups (n=8-10 per group):

-

Group 1: Vehicle Control (e.g., saline, i.p.)

-

Group 2: 4-HPAA alone (e.g., 25 mg/kg, oral gavage)

-

Group 3: APAP only (300 mg/kg, i.p.)

-

Group 4: 4-HPAA pre-treatment + APAP

-

-

Dosing Regimen:

-

Administer 4-HPAA (e.g., 6, 12, or 25 mg/kg) or vehicle to Groups 2 and 4 by oral gavage once daily for 3 consecutive days.[9]

-

On day 3, one hour after the final 4-HPAA administration, fast all mice for 12-16 hours.

-

Induce liver injury by injecting a single dose of APAP (dissolved in warm saline) intraperitoneally into Groups 3 and 4. Administer vehicle to Groups 1 and 2.

-

-

Sample Collection: At 24 hours post-APAP injection, euthanize the mice.

-

Collect blood via cardiac puncture for serum separation.

-

Perfuse and collect the liver. A portion should be fixed in 10% neutral buffered formalin for histology, and the remainder snap-frozen in liquid nitrogen for molecular analysis.

-

-

Analysis:

-

Serum Biochemistry: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver damage.

-

Histopathology: Perform Hematoxylin and Eosin (H&E) staining on liver sections to assess necrosis and inflammation.

-

Western Blot: Prepare liver tissue lysates to determine the protein expression levels of Nrf2 (nuclear and cytosolic fractions), CYP2E1, and antioxidant enzymes (e.g., CAT).

-

dot

Caption: Experimental Workflow for APAP-Induced Hepatotoxicity Study.

Conclusion and Future Directions

This compound is a pleiotropic molecule with a remarkable range of biological activities that are highly relevant to human health and disease. As a key metabolite produced by the gut microbiome from common dietary polyphenols, it represents a direct molecular link between diet and host physiology. Its demonstrated efficacy in preclinical models of inflammation, liver injury, metabolic syndrome, and osteoporosis positions it as a highly promising candidate for further therapeutic development.

The research presented in this guide underscores the importance of the Nrf2, HIF-1α, and SIRT1 pathways as principal targets for 4-HPAA. Future research should focus on clinical validation, exploring its bioavailability and pharmacokinetics in humans, and investigating the specific gut microbial strains and enzymatic pathways responsible for its production. Harnessing the power of this microbial metabolite could pave the way for novel nutraceutical and pharmaceutical strategies for preventing and treating a wide array of chronic diseases.

References

- Sinocure Chemical Group. Comprehensive Overview of 4-Hydroxyphenylacetic Acid: Properties, Synthesis, Applications, and Biological Activity.

- Cayman Chemical. 4-Hydroxyphenylacetic Acid.

- Benchchem. A Technical Guide to the Biological Activities of 4-Hydroxyphenylacetic Acid Esters.

- Chem-Impex. 4-Hydroxyphenylacetic acid.

- MedchemExpress.com. 4-Hydroxyphenylacetic acid | Endogenous Metabolite.

- ChemicalBook. 4-Hydroxyphenylacetic acid | 156-38-7.

- Rupa Health. 4-Hydroxyphenylacetic Acid.

- J&K Scientific. 4-Hydroxyphenylacetic acid | 156-38-7.

- Pharmaffiliates. The Role of 4-Hydroxyphenylacetic Acid in Pharmaceutical Synthesis.

- Wang, Y., et al. (2023). Effect of 4-Hydroxyphenylacetic acid on M1 macrophage polarization and the formation of macrophage-derived foam cells. Journal of Food and Machinery.

- Sun, C., et al. (2024). Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation. Gut Microbes.

- Liu, Z., et al. (2014). 4-Hydroxyphenylacetic Acid Attenuated Inflammation and Edema via Suppressing HIF-1α in Seawater Aspiration-Induced Lung Injury in Rats. International Journal of Molecular Sciences.

- Li, M., et al. (2025). Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity. Frontiers in Microbiology.

- Zhao, H., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology.

- Wang, Y., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Journal of Biological Macromolecules.

- Zhao, H., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology.

- Liu, Z., et al. (2014). Effects of 4-HPA on inflammatory cytokines levels under hypertonicty and hypoxia conditions in NR8383 macrophages. ResearchGate.

- Lambert, M., et al. (2023). The fungal metabolite 4-hydroxyphenylacetic acid from Neofusicoccum parvum modulates defence responses in grapevine. Plant, Cell & Environment.

-

Mao, J.L., et al. (2011). Design, synthesis and biological evaluation of novel 4-hydroxybenzene acrylic acid derivatives. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]_

- Cavill, G.W.K. & Ford, D.L. (1953). The chemistry of plant-growth regulators. Part I. 2 : 4-Dichloro-6-hydroxyphenoxyacetic acid and related compounds. Journal of the Chemical Society.

- De Simone, A., et al. (2020). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-Hydroxyphenylacetic Acid Attenuated Inflammation and Edema via Suppressing HIF-1α in Seawater Aspiration-Induced Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. "Effect of 4-Hydroxyphenylacetic acid on M1 macrophage polarization and" by YU-zhe YANG, Tong-yun LI et al. [ifoodmm.cn]

- 9. 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice [frontiersin.org]

- 11. Gut microbiota-derived 4-hydroxyphenylacetic acid from resveratrol supplementation prevents obesity through SIRT1 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxyphenoxyacetic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Chemical Landscape

In the realm of biochemical research, precision in nomenclature is paramount. The subject of this guide, 4-Hydroxyphenoxyacetic acid , is a distinct chemical entity often confused with the more extensively studied 4-Hydroxyphenylacetic acid (4-HPAA) . The former is an aryl ether, characterized by an oxygen bridge connecting the phenyl ring to the acetic acid moiety (phenoxy-), while the latter features a direct carbon-carbon bond (phenyl-).[1][2] 4-HPAA is a well-documented microbial metabolite of dietary polyphenols with significant antioxidant and anti-inflammatory properties.[3][4][5][6][7][8][9]

This guide will focus exclusively on This compound , clarifying its primary role as a drug metabolite and exploring its mechanism of action through the lens of its parent compounds and the broader activities of the phenoxyacetic acid chemical class. The available scientific literature suggests that this compound does not possess a significant, independent mechanism of action that has been the subject of intensive study. Instead, its biological relevance is intrinsically linked to the pharmacology of the drugs from which it is derived.

Part 1: Metabolic Origins and Pharmacokinetic Profile

The principal context in which this compound is encountered in biological systems is as a metabolite of certain beta-adrenergic receptor blockers, most notably propranolol.[10] Propranolol undergoes extensive hepatic metabolism, a critical factor influencing its pharmacokinetic profile and therapeutic effect.[10][11]

The metabolic transformation of propranolol is complex, involving three primary pathways:

-

Aromatic Hydroxylation: This key pathway, primarily catalyzed by the cytochrome P450 enzyme CYP2D6, produces 4-hydroxypropranolol .[10][12] This metabolite is pharmacologically active.

-

Side-Chain Oxidation: This process, involving N-dealkylation (catalyzed mainly by CYP1A2), leads to the formation of intermediates that are further oxidized to acidic metabolites, including naphthyloxylactic acid.[10][12] It is through this side-chain degradation that phenoxyacetic acid derivatives are formed.

-

Direct Glucuronidation: The parent propranolol molecule can be directly conjugated with glucuronic acid for excretion.[12]

The formation of this compound is a result of the extensive degradation of the propranolol side-chain. While it is a confirmed metabolite, it is the hydroxylated intermediate, 4-hydroxypropranolol, that retains significant pharmacological activity.

Visualizing Propranolol Metabolism

The following diagram illustrates the major metabolic pathways of propranolol, highlighting the generation of its principal active metabolite, 4-hydroxypropranolol, and the side-chain oxidation pathway leading to acidic metabolites.

Caption: Figure 1. Major metabolic pathways of Propranolol.

Part 2: Core Mechanism of Action - A Tale of Two Scaffolds

Direct investigation into the specific molecular targets and signaling pathways of this compound is notably absent from the scientific literature. Therefore, its mechanism of action is best understood by examining the activities of its pharmacologically active precursor, 4-hydroxypropranolol, and the general biological activities of the phenoxyacetic acid class.

The Propranolol Metabolite Scaffold: Beta-Adrenoceptor Blockade

The most significant pharmacological activity associated with the metabolic pathway producing this compound comes from the intermediate 4-hydroxypropranolol .

-

Beta-Adrenoceptor Blockade: 4-hydroxypropranolol is a potent, non-cardioselective beta-adrenoceptor blocking agent, with a potency similar to that of the parent drug, propranolol.[13] This action involves competitively inhibiting the binding of catecholamines (like epinephrine and norepinephrine) to β1 and β2 adrenergic receptors.

-

Intrinsic Sympathomimetic Activity (ISA): In catecholamine-depleted animal models, 4-hydroxypropranolol has been shown to increase heart rate, indicating partial agonist activity at the beta-receptor.[13]

-

Membrane Stabilizing Activity (MSA): At higher doses, it exhibits a quinidine-like, membrane-stabilizing effect, which is a class effect of many beta-blockers.[13]

Despite these potent in-vitro and animal-model activities, the clinical significance of 4-hydroxypropranolol's beta-blocking effect appears limited. Studies have shown that individuals who are "poor metabolizers" and produce significantly less 4-hydroxypropranolol still experience the same degree of beta-blockade from propranolol as "extensive metabolizers".[14] This suggests that the parent drug is the primary driver of the therapeutic effect. Further metabolism of 4-hydroxypropranolol into sulfate conjugates results in compounds that are 100 to 1000 times less potent as beta-blockers.[15] It is therefore highly probable that subsequent metabolites, including this compound, contribute negligibly to the beta-adrenergic blockade.

The Phenoxyacetic Acid Scaffold: Diverse Biological Activities

As a member of the phenoxyacetic acid family, this compound belongs to a class of compounds with well-documented, though diverse, biological activities.[1][16] These are not established mechanisms for this compound itself but represent the known potential of its core chemical structure.

-

Auxin Mimicry in Plants: The most prominent application of phenoxyacetic acids is in agriculture as selective herbicides (e.g., 2,4-D and MCPA).[17] These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[18] They bind to auxin receptors, leading to unregulated cell division and growth, ultimately causing the death of broadleaf plants.[17][18]

Caption: Figure 2. General mechanism of phenoxyacetic acid herbicides.

-

Anti-inflammatory and Anticonvulsant Potential: Recent research has explored novel phenoxyacetic acid derivatives as potential antiepileptic agents.[19] The proposed mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. By binding to the COX-2 active site, these compounds can reduce neuroinflammation, a factor implicated in the onset and progression of seizures.[19] This highlights a potential, though unproven, avenue of activity for the phenoxyacetic acid scaffold in mammalian systems.

Part 3: Methodologies for Functional Assessment

Given that the primary known activity related to this compound's metabolic pathway is beta-blockade, a key experimental protocol would involve assessing the affinity of the compound and its precursors for beta-adrenergic receptors.

Experimental Protocol: Radioreceptor Assay for Beta-Adrenergic Blocking Activity

This protocol is adapted from methodologies used to measure propranolol and its active metabolites. It serves as a self-validating system to determine if a test compound (e.g., this compound, 4-hydroxypropranolol) can competitively displace a known radioligand from beta-adrenergic receptors.

Objective: To quantify the beta-adrenergic receptor binding affinity of a test compound.

Materials:

-

Receptor Source: Membrane preparation from tissues rich in beta-adrenergic receptors (e.g., rat lung, turkey erythrocytes).

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP), high-affinity beta-adrenergic antagonists.

-

Test Compounds: Propranolol (positive control), 4-hydroxypropranolol, this compound.

-

Incubation Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂.

-

Wash Buffer: Cold incubation buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Filtration manifold.

Methodology:

-

Membrane Preparation: Homogenize tissue in cold buffer, centrifuge to pellet cellular debris, and resuspend the membrane-rich pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In test tubes, combine in the following order:

-

Incubation buffer.

-

A range of concentrations of the test compound or control.

-

A fixed concentration of the radioligand (typically at its Kd value).

-

Membrane preparation (to initiate the binding reaction).

-

Control Tubes: Include "total binding" tubes (no competing compound) and "non-specific binding" tubes (containing a high concentration of a non-labeled antagonist like propranolol to saturate receptors).

-

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination & Filtration: Rapidly terminate the reaction by adding cold wash buffer and immediately filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with additional cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Data Interpretation: A lower Ki value indicates a higher binding affinity for the receptor. By comparing the Ki of this compound to that of propranolol and 4-hydroxypropranolol, one can definitively quantify its relative beta-blocking activity.

| Compound | Expected Relative Binding Affinity (Ki) | Inferred Activity |

| Propranolol | Very Low (High Affinity) | Potent Beta-Blocker |

| 4-Hydroxypropranolol | Very Low (High Affinity) | Potent Beta-Blocker |

| This compound | Very High (Low/No Affinity) | Negligible Beta-Blocker |

Conclusion and Future Directions

The mechanism of action of this compound is not an area of active, independent research, primarily because its biological significance is as a terminal metabolite in the degradation of drugs like propranolol. Its direct pharmacological activity is presumed to be negligible. The significant biological effect within its metabolic pathway is attributed to the intermediate, 4-hydroxypropranolol, which exhibits potent beta-adrenergic blockade, though its contribution to the overall clinical effect of propranolol is debatable.[13][14]

For drug development professionals, this compound serves as a biomarker of propranolol metabolism rather than a therapeutic agent in its own right. Future research could focus on quantifying its excretion as a potential indicator of CYP1A2 activity or overall drug metabolism rates in patients. However, investigations into its intrinsic mechanism of action would likely be of low priority unless the broader phenoxyacetic acid scaffold is explored for novel therapeutic applications, such as the development of targeted COX-2 inhibitors for neuroinflammation.[19]

References

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [Link]

-

Gąsecka, M., et al. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

-

Rupa Health. 4-Hydroxyphenylacetic Acid. [Link]

-

Wikipedia. Phenoxy herbicide. [Link]

-

Chen, A., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology. [Link]

-

The Good Scents Company. 4-hydroxyphenyl acetic acid. [Link]

-

Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 1(4), 233-263. [Link]

-

Abdel-Gawad, N., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

-

Wikipedia. Propranolol. [Link]

-

Wikipedia. Phenoxyacetic acid. [Link]

-

PharmGKB. Is propranolol (a non-selective beta blocker) primarily metabolized by the liver or kidneys?[Link]

-

PharmGKB. Propranolol Pathway, Pharmacokinetics. [Link]

-

PubChem. 4-Hydroxyphenylacetic acid. [Link]

-

Wikipedia. 4-Hydroxyphenylacetic acid. [Link]

-

Raghuram, T. C., et al. (1984). Polymorphic ability to metabolize propranolol alters 4-hydroxypropranolol levels but not beta blockade. Clinical Pharmacology & Therapeutics, 36(1), 51-56. [Link]

-

Zhao, H., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653. [Link]

-

Teng, L., et al. (1977). Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. Journal of Pharmaceutical Sciences, 66(11), 1654-1656. [Link]

Sources

- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. Pharmacology of 4-hydroxypropranolol, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polymorphic ability to metabolize propranolol alters 4-hydroxypropranolol levels but not beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 18. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 19. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Reservoir: A Technical Guide to 4-Hydroxyphenoxyacetic Acid's Natural Origins

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Sources of 4-Hydroxyphenoxyacetic Acid

This in-depth guide provides a thorough exploration of the natural occurrences of this compound (4-HPAA), a phenolic compound of significant interest for its diverse biological activities. This document serves as a critical resource for professionals in drug discovery and development, offering insights into the compound's natural origins, its biosynthesis, and methodologies for its extraction and analysis.

Introduction: The Significance of this compound

This compound, a derivative of phenylacetic acid, is a naturally occurring compound found across a wide array of organisms, including plants, fungi, and bacteria.[1][2] Its importance in the scientific community is underscored by its role as a metabolite of polyphenols and aromatic amino acids, processed by the gut microbiota, and its implication in various physiological processes, from metabolic regulation to neuroprotection.[3] The compound has demonstrated notable anti-inflammatory, antioxidant, and anti-steatotic activities, making it a promising candidate for further therapeutic investigation.[3][4]

Documented Natural Sources of this compound

This compound is not synthesized by humans but is a product of microbial metabolism and is also found in various dietary sources.[1][5] Its presence has been identified in a range of foods and beverages, highlighting the diverse origins of this bioactive compound.

| Source Category | Specific Source | Organism/Material |

| Dietary | Olive Oil | Olea europaea |

| Beer | Brewed from cereal grains | |

| Grape Wines | Vitis vinifera | |

| American Cranberries | Vaccinium macrocarpon | |

| Oats | Avena sativa | |

| Corn | Zea mays | |

| Fungal | Emericellopsis maritima Y39–2 | Marine-derived fungus |

| Neofusicoccum parvum | Endophytic fungus in grapevine | |

| Epichloe typhina | Fungal endophyte of grasses | |

| Saccharomyces cerevisiae (Brewer's yeast) | Fungus | |

| Bacterial | Gut Microbiota (various species) | e.g., Clostridium species |

| Plant | Erythrina latissima E. Mey. | Leguminosae family |

| Oenothera glazioviana | Evening primrose | |

| Aster tataricus | Chinese herb |

This table summarizes the diverse natural occurrences of this compound as documented in scientific literature.[1][2][6][7][8][9][10][11][12]

Biosynthesis: The Natural Formation of this compound

The primary route for the formation of 4-hydroxyphenylacetic acid in nature involves the microbial metabolism of aromatic amino acids, particularly tyrosine and phenylalanine, as well as the breakdown of more complex polyphenolic compounds like flavonoids.[4][13] In the gut microbiota, tyrosine is converted to 4-hydroxyphenylpyruvate (4-HPP) by the enzyme tyrosine aminotransferase.[13] Subsequently, 4-HPP is transformed into 4-hydroxyphenylacetic acid.[13]

Caption: Biosynthetic pathway of this compound from Tyrosine.

Extraction and Isolation from Natural Sources: A Methodological Approach

The isolation of this compound from natural matrices typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is critical for achieving high purity and yield.

General Protocol for Extraction from Fungal Culture:

-

Fermentation and Sample Preparation:

-

Inoculate a suitable fungal strain (e.g., Emericellopsis maritima) into a liquid fermentation medium.

-

Incubate under optimal conditions for fungal growth and metabolite production.

-

After the incubation period, separate the fungal biomass from the culture broth by centrifugation or filtration.

-

-

Solvent Extraction:

-

Acidify the supernatant (culture broth) to a low pH (e.g., pH 2.0) using an acid like HCl. This protonates the carboxylic acid group of 4-HPAA, making it more soluble in organic solvents.

-

Perform a liquid-liquid extraction of the acidified supernatant with a suitable organic solvent, such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the organic phases and dry them over an anhydrous salt like sodium sulfate to remove any residual water.

-

Evaporate the solvent under reduced pressure to obtain the crude extract containing 4-HPAA.

-

-

Chromatographic Purification:

-

The crude extract can be further purified using techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

For column chromatography, silica gel is a common stationary phase, and a gradient of solvents (e.g., hexane and ethyl acetate) can be used for elution.

-

Fractions are collected and analyzed (e.g., by Thin Layer Chromatography or HPLC) to identify those containing pure 4-HPAA.

-

Sources

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]

- 8. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 9. 4-hydroxyphenyl acetic acid, 156-38-7 [thegoodscentscompany.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The fungal metabolite 4-hydroxyphenylacetic acid from Neofusicoccum parvum modulates defence responses in grapevine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxyphenoxyacetic Acid: A Multifaceted Plant Metabolite

Foreword: Unveiling the Significance of 4-Hydroxyphenoxyacetic Acid

Within the intricate biochemical landscape of the plant kingdom, a multitude of metabolites orchestrate the complex processes of growth, development, and adaptation. Among these, this compound (4-HPAA), a phenolic compound, has emerged as a molecule of significant interest to researchers in plant biology, agriculture, and drug development. Though structurally unassuming, 4-HPAA exhibits a remarkable functional versatility, acting as a plant growth regulator with auxin-like properties, a modulator of plant defense responses, and a potential allelochemical. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core scientific principles and methodologies surrounding the study of 4-HPAA's role as a plant metabolite. Moving beyond a mere recitation of facts, this document delves into the causal relationships behind experimental choices, grounding its claims in authoritative scientific literature to provide a trustworthy and expert-driven resource.

Section 1: The Biochemical Identity and Endogenous Synthesis of 4-HPAA

This compound is a derivative of acetic acid, characterized by the substitution of a hydrogen atom on the methyl group with a 4-hydroxyphenoxy group.[1] Its presence has been documented across a variety of plant species, where it is recognized as an endogenous metabolite.[2]

The biosynthesis of 4-HPAA in plants is intrinsically linked to the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids. Specifically, the precursor to 4-HPAA is the amino acid L-tyrosine. While multiple biosynthetic routes have been proposed and identified in various organisms, a predominant pathway in plants involves the conversion of L-tyrosine to 4-hydroxyphenylacetaldehyde (4-HPAA precursor) through a series of enzymatic reactions.[3]

A simplified representation of this biosynthetic pathway is illustrated below:

Figure 1: Simplified biosynthetic pathway of this compound.

Section 2: The Physiological Roles of 4-HPAA in Plant Life

The functional significance of 4-HPAA in plants is multifaceted, with its most prominent roles being in the regulation of growth and development, and in mediating interactions with other organisms.

Auxin-like Activity and Growth Regulation

One of the most well-documented roles of 4-HPAA is its activity as an auxin mimic.[4][5] Auxins are a class of plant hormones that play a pivotal role in numerous aspects of plant growth, including cell elongation, root development, and apical dominance. 4-HPAA has been shown to induce the expression of auxin-responsive genes, suggesting that it can activate downstream components of the auxin signaling pathway.[5] While the precise molecular mechanism is still under active investigation, it is hypothesized that 4-HPAA may interact with the TIR1/AFB family of auxin receptors, thereby initiating the degradation of Aux/IAA transcriptional repressors and leading to the expression of auxin-responsive genes. This proposed mechanism is analogous to that of the primary plant auxin, indole-3-acetic acid (IAA).

The auxin-like effects of 4-HPAA can be observed in various physiological processes:

-

Root Development: Application of 4-HPAA can influence root architecture, including the promotion of lateral root formation.

-

Cell Elongation: Similar to IAA, 4-HPAA can stimulate cell elongation, a fundamental process in plant growth.

-

Callus Induction: In plant tissue culture, 4-HPAA can be used to induce the formation of callus, an undifferentiated mass of cells.

A Modulator of Plant Defense Responses

Beyond its role in development, 4-HPAA is also implicated in the complex network of plant defense. It can act as a signaling molecule that modulates the plant's response to biotic stressors, such as pathogenic fungi.[4][6] For instance, in grapevine, the fungal pathogen Neofusicoccum parvum secretes 4-HPAA, which mimics the plant's own auxins to suppress defense responses, thereby facilitating fungal colonization.[4][6] This highlights a fascinating interplay where a pathogen co-opts a plant's endogenous signaling molecule for its own benefit. 4-HPAA has been shown to inhibit early defense responses such as cytoskeletal remodeling and the production of phytoalexins, which are antimicrobial compounds produced by plants.[4]

The signaling pathway through which 4-HPAA modulates plant defense is thought to intersect with other hormone signaling pathways, including those of salicylic acid and jasmonic acid, which are key regulators of plant immunity.

Figure 2: Proposed mechanism of 4-HPAA action in modulating plant defense.

Allelopathic Potential

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. There is growing evidence to suggest that 4-HPAA may function as an allelochemical, being released by certain plants to inhibit the growth of neighboring competitor plants. Phenolic compounds, in general, are well-known for their allelopathic properties, and 4-HPAA, as a member of this class, is a subject of ongoing research in this area. The inhibitory effects of allelochemicals can manifest as reduced seed germination, stunted root or shoot growth, and interference with nutrient uptake.

Section 3: Methodologies for the Study of 4-HPAA

The investigation of 4-HPAA's role in plants necessitates a suite of robust experimental techniques for its extraction, quantification, and the assessment of its biological activity.

Extraction of this compound from Plant Tissues

The effective extraction of 4-HPAA from plant material is a critical first step for its analysis. As a phenolic acid, standard protocols for the extraction of this class of compounds can be adapted.

Protocol 1: Solvent Extraction of 4-HPAA from Plant Material

-

Sample Preparation: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue to remove water, then grind it into a fine powder using a mortar and pestle or a mechanical grinder.

-

Extraction Solvent: Prepare an 80% (v/v) methanol solution in water. The addition of a small amount of antioxidant, such as ascorbic acid, can help prevent the degradation of phenolic compounds during extraction.

-

Extraction Procedure:

-

Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

-

Add 10 mL of the 80% methanol extraction solvent.

-

Vortex the mixture thoroughly to ensure complete wetting of the plant material.

-

Sonciate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracted 4-HPAA.

-

For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the solvent, and the supernatants pooled.

-

-

Solvent Evaporation: Evaporate the methanol from the pooled supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

-

Sample Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis, such as the mobile phase used for HPLC.

Quantification of 4-HPAA using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common and reliable method for the quantification of 4-HPAA.

Protocol 2: HPLC Quantification of 4-HPAA

-

Instrumentation:

-

HPLC system equipped with a binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a fluorescence detector.

-

A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

-

Mobile Phase:

-

A gradient elution is often employed for optimal separation.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. The flow rate is typically set to 1.0 mL/min.

-

-

Detection:

-

4-HPAA can be detected by UV absorbance at approximately 275 nm.

-

For higher sensitivity and selectivity, fluorescence detection can be used with an excitation wavelength of around 275 nm and an emission wavelength of approximately 305 nm.

-

-

Quantification:

-

Prepare a series of standard solutions of authentic 4-HPAA of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the extracted plant samples and determine the concentration of 4-HPAA by interpolating the peak area from the calibration curve.

-

Table 1: Typical HPLC Parameters for 4-HPAA Analysis

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 275 nm or Fluorescence (Ex: 275 nm, Em: 305 nm) |

Bioassays for Assessing the Biological Activity of 4-HPAA

To investigate the physiological effects of 4-HPAA, various bioassays can be employed.

Protocol 3: Root Elongation Bioassay

-

Plant Material: Use seeds of a model plant species such as Arabidopsis thaliana or lettuce (Lactuca sativa).

-

Assay Setup:

-

Prepare a series of solutions of 4-HPAA in a suitable buffer (e.g., MES buffer, pH 5.7) at different concentrations (e.g., 0, 1, 10, 50, 100 µM).

-

Sterilize the seeds by treating them with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse thoroughly with sterile distilled water.

-

Place the sterilized seeds on sterile filter paper in Petri dishes.

-

Add 5 mL of the respective 4-HPAA solution or the control solution to each Petri dish.

-

Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

-

-

Data Collection and Analysis:

-

After a set period (e.g., 5-7 days), measure the length of the primary root of the seedlings using a ruler or image analysis software.

-

Calculate the average root length for each treatment.

-

Plot the root length as a function of 4-HPAA concentration to generate a dose-response curve.

-

Table 2: Example Dose-Response Data for 4-HPAA in a Root Elongation Assay

| 4-HPAA Concentration (µM) | Average Root Length (mm) ± SD | % Inhibition/Stimulation |

| 0 (Control) | 25.2 ± 2.1 | 0% |

| 1 | 28.1 ± 2.5 | +11.5% |

| 10 | 30.5 ± 2.8 | +21.0% |

| 50 | 20.1 ± 1.9 | -20.2% |

| 100 | 12.6 ± 1.5 | -50.0% |

Section 4: Future Perspectives and Applications

The study of this compound is a burgeoning field with significant potential for both fundamental and applied research. A deeper understanding of its biosynthesis and signaling pathways could open new avenues for the genetic improvement of crops, enhancing their growth, development, and resilience to stress. Furthermore, its allelopathic properties could be harnessed for the development of natural herbicides, offering a more environmentally friendly approach to weed management. In the realm of drug development, the diverse biological activities of phenolic compounds, including their antioxidant and anti-inflammatory properties, make 4-HPAA a molecule of interest for further investigation. As analytical techniques become more sensitive and high-throughput, we can expect to uncover even more about the intricate roles of this fascinating plant metabolite.

References

-